molecular formula C13H13ClN2O2S B2518041 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide CAS No. 790271-15-7

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide

Cat. No. B2518041
CAS RN: 790271-15-7
M. Wt: 296.77
InChI Key: HDFBSKTWAIWYMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves a multi-step process starting from various substituted or unsubstituted aromatic organic acids, which are then converted into corresponding esters, hydrazides, and thiols. In one study, the target compounds were obtained by stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) . This method could potentially be adapted for the synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide.

Molecular Structure Analysis

X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods are commonly used to characterize the molecular structure of such compounds. For instance, one of the compounds studied crystallizes in the orthorhombic space group and has two independent molecules in the asymmetric unit . The molecular geometry of these compounds can be optimized using density functional theory (DFT) methods, which provide detailed information about the molecular structure and conformational flexibility .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their molecular structure and the presence of functional groups. The acetamide group, for example, is known to participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The presence of a thiazole ring and a chloromethyl group may also influence the reactivity, leading to potential interactions with biological targets or other chemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen atoms and the acetamide group can affect these properties. Spectroscopic methods like LCMS, IR, and NMR are used to characterize these properties and confirm the structure of the synthesized compounds . Additionally, the compounds' biological activities, such as their cytotoxicity against various cancer cell lines, are evaluated to determine their potential as therapeutic agents .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Research on derivatives of thiazole and thiazolidine compounds has highlighted their potential in exhibiting significant antioxidant and anti-inflammatory activities. Notably, compounds related to the chemical structure of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide have been synthesized and evaluated for these properties. For instance, a study by Koppireddi et al. (2013) synthesized N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and demonstrated their good antioxidant activity across four different assays. Similarly, anti-inflammatory activities were observed, with several compounds showing excellent efficacy. This suggests that derivatives of the target compound could be potent antioxidant and anti-inflammatory agents, contributing valuable insights into the development of new therapeutic agents (Koppireddi et al., 2013).

Anticancer Activity

The investigation into the anticancer properties of thiazole derivatives has also been a significant area of research. In this context, compounds structurally related to this compound have been synthesized and assessed for their potential to inhibit cancer cell growth. A study by Evren et al. (2019) developed N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity. One compound, in particular, demonstrated high selectivity and effectiveness against A549 human lung adenocarcinoma cells, showcasing the potential of such derivatives as anticancer agents (Evren et al., 2019).

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been explored, with studies synthesizing compounds similar to this compound and testing them against various bacterial and fungal strains. Saravanan et al. (2010) synthesized novel thiazoles with pyrazole moieties and screened them for antibacterial and antifungal activities. The results showed significant antimicrobial activities among the synthesized compounds, indicating the potential of these derivatives in developing new antimicrobial agents (Saravanan et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial and antiproliferative effects , suggesting that they may target proteins or enzymes involved in these processes.

Mode of Action

It’s known that thiazole derivatives can block the biosynthesis of certain bacterial lipids , which could be a potential mode of action for this compound.

Biochemical Pathways

Given its potential antimicrobial and antiproliferative effects , it may interfere with the pathways involved in bacterial lipid biosynthesis and cell proliferation.

Result of Action

Similar compounds have shown promising antimicrobial activity and were found to be active against certain cancer cell lines , suggesting potential therapeutic applications.

properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9(17)16(13-15-10(7-14)8-19-13)11-5-3-4-6-12(11)18-2/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFBSKTWAIWYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1OC)C2=NC(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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